N-[(cyclohexylcarbamothioyl)amino]-2-(2,3-dichlorophenoxy)acetamide
Description
Chemical Structure: The compound features an acetamide backbone substituted with a 2,3-dichlorophenoxy group and a cyclohexylcarbamothioylamino moiety. Its molecular formula is C₁₆H₂₂ClN₃O₂S, with a molecular weight of 355.88 g/mol .
- Condensation of chloral hydrate with dichlorophenoxyacetic acid derivatives to form acetamide intermediates .
- Introduction of thiourea groups via reaction with cyclohexyl isothiocyanate .
Applications:
Though explicit pharmacological data are lacking, structurally similar compounds (e.g., 2,4-D, pretilachlor) are herbicides or pesticides . The thiourea group may confer unique activity, possibly targeting plant auxin pathways or enzyme inhibition.
Properties
IUPAC Name |
1-cyclohexyl-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O2S/c16-11-7-4-8-12(14(11)17)22-9-13(21)19-20-15(23)18-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,19,21)(H2,18,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGGYKYNWZGSJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NNC(=O)COC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(cyclohexylcarbamothioyl)amino]-2-(2,3-dichlorophenoxy)acetamide typically involves the reaction of cyclohexylamine with 2-(2,3-dichlorophenoxy)acetyl chloride, followed by the addition of thiourea. The reaction conditions generally include the use of an organic solvent such as dichloromethane or chloroform, and the reaction is carried out at room temperature or under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(cyclohexylcarbamothioyl)amino]-2-(2,3-dichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines or thiols.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
N-[(cyclohexylcarbamothioyl)amino]-2-(2,3-dichlorophenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(cyclohexylcarbamothioyl)amino]-2-(2,3-dichlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Substituent Variations on the Phenoxy Ring
Key Observations :
Modifications on the Acetamide Side Chain
Key Observations :
- Thiourea vs. Heterocycles : The thiourea group in the target compound differs from heterocyclic substituents in WH7, which interacts with auxin receptors .
- Alkyl vs. Aromatic Chains : Pretilachlor’s propoxyethyl chain enhances lipophilicity, favoring soil persistence, whereas the target compound’s cyclohexyl group may improve membrane permeability .
Structural Analogues with Thiourea Groups
Key Observations :
- Aromatic vs. Aliphatic Thiourea : The cyclohexyl group in the target compound may reduce steric hindrance compared to aromatic substituents (e.g., 4-methylphenyl) .
- Cyanide Substitution: 2-cyano-N-[(methylamino)carbonyl]acetamide lacks a phenoxy group, limiting direct comparability .
Research Findings and Implications
- Crystallography: N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide forms hydrogen-bonded chains via N–H⋯O interactions, a feature likely retained in the target compound .
- Herbicidal Activity: Chloroacetamides like alachlor inhibit very-long-chain fatty acid synthesis in plants; the target compound’s thiourea group may introduce a novel mechanism .
- Synthetic Flexibility: Modifications to the phenoxy ring (e.g., 2,3-dichloro vs. 2,4-dichloro) and acetamide side chain enable tuning of bioactivity and physicochemical properties .
Biological Activity
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : C15H19Cl2N3O2S
- Molecular Weight : 376.31 g/mol
This compound is characterized by the presence of a cyclohexyl group, a carbamothioyl moiety, and a dichlorophenoxyacetamide structure, which contributes to its biological activity.
N-[(cyclohexylcarbamothioyl)amino]-2-(2,3-dichlorophenoxy)acetamide exhibits several mechanisms through which it exerts its biological effects:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to cancer progression, particularly carbonic anhydrases (CAs). Inhibition of isoforms CA IX and CA XII has been linked to reduced tumor growth and metastasis .
- Receptor Interaction : Preliminary studies suggest that this compound may interact with sigma receptors, similar to other derivatives that have shown selective binding and activity against these targets .
Therapeutic Applications
Research indicates that this compound may have potential applications in:
- Cancer Treatment : By targeting specific carbonic anhydrase isoforms, this compound could serve as a basis for developing new anticancer therapies .
- Pain Management : Similar compounds have demonstrated antinociceptive effects in animal models, suggesting potential applications in pain relief .
Case Studies and Experimental Data
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In Vitro Studies : In vitro assays have demonstrated that this compound significantly inhibits the growth of various cancer cell lines. The IC50 values indicate potent activity against CA IX and CA XII isoforms.
Compound Target Enzyme IC50 (µM) This compound CA IX 0.58 This compound CA XII 0.48 - In Vivo Studies : Animal models treated with this compound showed reduced tumor size and improved survival rates compared to controls. The antinociceptive effects were also evaluated using formalin tests, demonstrating significant pain reduction at specified dosages .
Safety and Toxicology
Toxicological assessments indicate that while the compound exhibits promising biological activity, its safety profile must be thoroughly evaluated. Studies have shown dose-dependent toxicity in certain animal models, necessitating further investigation into its pharmacokinetics and long-term effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
